Benzenesulfinic acid, zinc salt

Description

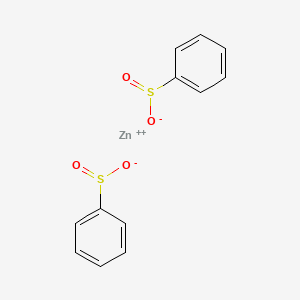

Benzenesulfinic acid, zinc salt (CAS 24308-84-7), also known as zinc benzenesulfinate dihydrate, is a coordination compound with the formula $ \text{(C}6\text{H}5\text{SO}2\text{)}2\text{Zn} \cdot 2\text{H}_2\text{O} $. It is a white crystalline solid with a molecular weight of 347.74 g/mol and is classified as an irritant (Xi symbol) under safety guidelines . This compound is primarily used in pharmaceuticals as an antianaphylaxis agent and antidote, leveraging its stability and controlled reactivity in biological systems .

Properties

CAS No. |

24308-84-7 |

|---|---|

Molecular Formula |

C6H6O2SZn |

Molecular Weight |

207.6 g/mol |

IUPAC Name |

benzenesulfinic acid;zinc |

InChI |

InChI=1S/C6H6O2S.Zn/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8); |

InChI Key |

SBNJCTOWXFYVMM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[Zn+2] |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)O.[Zn] |

Other CAS No. |

24308-84-7 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Benzenesulfinic Acid with Zinc Salts

This is the most straightforward and commonly employed method.

- Reactants: Benzenesulfinic acid and a zinc salt (e.g., zinc chloride, zinc acetate).

- Procedure:

- Dissolve benzenesulfinic acid in water or a compatible solvent.

- Slowly add the zinc salt under stirring to ensure homogeneous mixing.

- Continue stirring until the reaction completes, monitored by thin-layer chromatography or other analytical methods.

- Isolate the product by evaporating the solvent and recrystallizing from an appropriate solvent.

- Advantages: Simple, efficient, and yields a product with good purity.

- Notes: Reaction conditions such as temperature, solvent choice, and reactant concentration can be adjusted to optimize yield and purity.

Reduction of Sulfonyl Chlorides by Zinc Dust

This method involves the reduction of the corresponding sulfonyl chloride to form zinc sulfinates.

- Reactants: Sulfonyl chlorides (e.g., benzenesulfonyl chloride) and zinc dust.

- Procedure:

- Treat the sulfonyl chloride with zinc dust under controlled conditions.

- The reaction typically completes within 3 hours.

- Workup and purification may take up to 24 hours and 3 hours respectively to minimize water and zinc chloride incorporation.

- Advantages: Provides a general route to zinc bis(alkanesulfinate)s, useful for radical species formation.

- Limitations: Requires careful purification to remove zinc chloride and moisture; zinc dust excess may be needed.

One-Pot Synthesis via Reaction of Alkyl Sulfonyl Chloride with Sodium Sulfite and Zinc Oxide

A patented method, particularly relevant for alkyl zinc sulfinates, can be adapted for benzenesulfinic acid zinc salt synthesis.

- Reactants: Alkyl sulfonyl chloride, sodium sulfite, zinc oxide, and water.

- Procedure:

- Add alkyl sulfonyl chloride into a mixed aqueous system containing sodium sulfite and zinc oxide.

- The reaction proceeds in one pot to form zinc alkyl sulfinates with high yield (>99%).

- The mother liquor containing salts is recycled for further use in related syntheses.

- Advantages: High yield, resource-efficient, and environmentally friendlier due to recycling of by-products.

- Challenges: Requires control of hydrolysis and side reactions; multi-step operations may be involved.

Purification Techniques

- Dissolution in oxygen-free water and ethanol, followed by crystallization at low temperature under inert atmosphere (nitrogen), is recommended to avoid oxidation and degradation.

- Recrystallization from ethanol and drying under vacuum at elevated temperatures (e.g., 120 °C for 4 hours) enhances purity and stability.

- Storage under nitrogen and in the dark is advised to prevent air oxidation.

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Reaction Time | Yield (%) | Purification Required | Notes |

|---|---|---|---|---|---|

| Direct reaction of benzenesulfinic acid with zinc salt | Benzenesulfinic acid + Zinc chloride/acetate | Few hours | High (typically >90%) | Recrystallization | Simple, widely used |

| Reduction of sulfonyl chlorides by zinc dust | Benzenesulfonyl chloride + Zn dust | ~3 hours (reaction) + up to 24 h workup | Moderate to high | Extensive purification | Requires removal of zinc chloride and moisture |

| One-pot reaction with sodium sulfite and zinc oxide | Alkyl sulfonyl chloride + Na2SO3 + ZnO + H2O | Variable (multi-step) | >99% | Moderate | Efficient, environmentally friendly, patented |

Research Findings and Observations

- The direct reaction method is favored for its simplicity and reproducibility in laboratory and industrial settings.

- Zinc sulfinates prepared via reduction of sulfonyl chlorides are valuable intermediates for radical chemistry but require rigorous purification to ensure quality.

- The one-pot synthesis method demonstrates excellent yields and resource efficiency, representing an advancement in green chemistry approaches, especially for alkyl zinc sulfinates.

- Purification under oxygen-free conditions is critical to maintain the stability of benzenesulfinic acid zinc salt due to its sensitivity to air oxidation.

- Variations in solvent systems and reaction parameters can significantly influence the product’s crystallinity and purity, impacting its catalytic and synthetic utility.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfinic acid, zinc salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing the sulfinic acid group with other functional groups using appropriate reagents.

Major Products Formed:

Oxidation: The oxidation of this compound can yield benzoic acid or its derivatives.

Reduction: Reduction reactions can produce benzene or its derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted benzenes.

Scientific Research Applications

Benzenesulfinic acid, zinc salt has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is utilized in biological studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: this compound has potential therapeutic applications in the treatment of certain diseases.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Benzenesulfinic acid, zinc salt is unique compared to other similar compounds such as benzenesulfinic acid, sodium salt, and benzenesulfinic acid, calcium salt. Its distinct properties and applications make it a valuable compound in various scientific fields.

Comparison with Similar Compounds

Reactivity and Chemical Behavior

Sulfinic Acid Derivatives

- Sodium Benzenesulfinate (C₆H₅SO₂Na) : Highly reactive in nucleophilic reactions, such as converting S-nitrosothiols to thiosulfonates under acidic conditions (pH 4.0) . In contrast, the zinc salt exhibits lower reactivity due to its coordination structure and reduced solubility in polar solvents .

- Methanesulfinic Acid (CH₃SO₂H) : Demonstrates higher nucleophilic reactivity than benzenesulfinic acid due to electron-donating methyl groups, following the reactivity order:

$$ \text{Methanesulfinic acid} > \text{p-Toluenesulfinic acid} > \text{Benzenesulfinic acid} > \text{p-Chlorosulfinic acid} $$

.

Metal Salts

- Zinc p-Toluenesulfonate (Zn(OTs)₂) : A methyl-substituted analog with enhanced solubility in organic solvents. Used as a Lewis acid catalyst in esterification and Friedel-Crafts reactions .

- Sodium Benzenesulfinate: Widely employed in organic synthesis (e.g., heterocycle formation) due to its solubility in water and methanol . The zinc salt is preferred in pharmaceuticals for its stability and slow-release properties .

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Zinc Benzenesulfinate | (C₆H₅SO₂)₂Zn·2H₂O | 347.74 | Not reported | Low in water; soluble in DMSO |

| Sodium Benzenesulfinate | C₆H₅SO₂Na | 164.16 | >300 | High in water, methanol |

| Zinc p-Toluenesulfonate | Zn(C₇H₇SO₃)₂ | 437.80 | 110–115 (hydrate) | Soluble in ethanol, acetone |

Key Observations :

Q & A

Q. What is the standard method for synthesizing benzenesulfinic acid, zinc salt from sodium benzenesulfinate?

Benzenesulfinic acid is first prepared by acidifying sodium benzenesulfinate with 50% sulfuric acid at pH < 1, yielding precipitated sulfinic acid. This is purified via ether dissolution, sodium sulfate drying, and recrystallization (mp 82–83°C, purity >99% by titration) . To form the zinc salt, stoichiometric reaction with zinc oxide or zinc chloride in aqueous medium under inert conditions (e.g., dry nitrogen) is recommended, followed by filtration and recrystallization from solvents like chloroform-hexane. Handling hygroscopic intermediates requires anhydrous conditions .

Q. How should this compound be stored to ensure stability?

While direct evidence for the zinc salt’s storage is limited, analogous benzenesulfinic acid derivatives (e.g., sodium salt) are stored below +30°C in airtight containers with desiccants. Hygroscopicity necessitates handling in a dry nitrogen atmosphere during synthesis .

Q. What basic analytical techniques validate the purity of this compound?

Titration (e.g., acid-base or complexometric for zinc quantification) and melting point analysis are primary methods. For example, benzenesulfinic acid purity was confirmed via sodium hydroxide titration (>99%) . Structural validation can use FT-IR (sulfinic acid S=O stretches at 1050–1150 cm⁻¹) and elemental analysis (C, H, S, Zn) .

Advanced Research Questions

Q. What mechanistic insights explain the reaction of benzenesulfinic acid derivatives with S-nitrosothiols?

Benzenesulfinic acid sodium salt reacts with S-nitrosothiols (e.g., GSNO, SNO-BSA) under mild acidic conditions (pH 4.0) via a 2:1 stoichiometry, forming thiosulphonates (e.g., GSSO₂Ph) and PhSO₂NHOH. The reaction follows first-order kinetics in both reactants. This trapping mechanism is pH-dependent, avoiding protein denaturation seen in strongly acidic conditions .

Q. How can contradictions in reported melting points for benzenesulfinic acid derivatives be resolved?

Discrepancies (e.g., benzenesulfinic acid mp 82–83°C vs. literature 85°C ) arise from purity differences, crystallization solvents, or hydration states. Standardize protocols: use high-purity precursors (e.g., electronic-grade acids), controlled recrystallization, and validate via DSC or hot-stage microscopy .

Q. What advanced techniques characterize the coordination chemistry of this compound?

X-ray crystallography can elucidate zinc’s coordination geometry (e.g., tetrahedral or octahedral). Spectroscopic methods like XANES (X-ray absorption near-edge structure) probe zinc’s oxidation state, while NMR (¹H, ¹³C) and LC-MS analyze ligand binding and decomposition products .

Methodological Considerations

- Handling Hygroscopicity : Use gloveboxes or nitrogen atmospheres during synthesis to prevent hydrolysis .

- Reaction Optimization : Calorimetry (e.g., LKB 8700-1 system) quantifies heats of reaction for kinetic studies .

- Contradiction Mitigation : Replicate experiments with controlled variables (solvent, temperature) and cross-validate using multiple techniques (e.g., NMR and elemental analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.